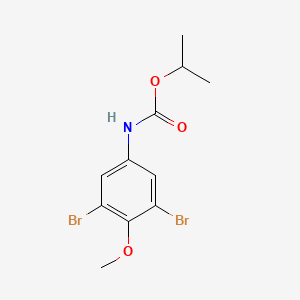
Propan-2-yl (3,5-dibromo-4-methoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl (3,5-dibromo-4-methoxyphenyl)carbamate is a chemical compound characterized by its unique structure, which includes a carbamate group attached to a 3,5-dibromo-4-methoxyphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (3,5-dibromo-4-methoxyphenyl)carbamate typically involves the reaction of 3,5-dibromo-4-methoxyphenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
3,5-dibromo-4-methoxyphenol+isopropyl chloroformate→Propan-2-yl (3,5-dibromo-4-methoxyphenyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl (3,5-dibromo-4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the carbamate group can undergo reduction to form amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and isopropyl alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted phenyl carbamates.
Oxidation: 3,5-dibromo-4-hydroxyphenyl carbamate.
Reduction: 3,5-dibromo-4-methoxyphenylamine.
Hydrolysis: 3,5-dibromo-4-methoxyphenol and isopropyl alcohol.
Applications De Recherche Scientifique
Propan-2-yl (3,5-dibromo-4-methoxyphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propan-2-yl (3,5-dibromo-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The bromine atoms and methoxy group may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propan-2-yl (3,5-dibromo-4-hydroxyphenyl)carbamate
- Propan-2-yl (3,5-dichloro-4-methoxyphenyl)carbamate
- Propan-2-yl (3,5-dibromo-4-methylphenyl)carbamate
Uniqueness
Propan-2-yl (3,5-dibromo-4-methoxyphenyl)carbamate is unique due to the presence of both bromine atoms and a methoxy group on the phenyl ring, which can influence its reactivity and biological activity
Propriétés
Numéro CAS |
84970-86-5 |
|---|---|
Formule moléculaire |
C11H13Br2NO3 |
Poids moléculaire |
367.03 g/mol |
Nom IUPAC |
propan-2-yl N-(3,5-dibromo-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C11H13Br2NO3/c1-6(2)17-11(15)14-7-4-8(12)10(16-3)9(13)5-7/h4-6H,1-3H3,(H,14,15) |
Clé InChI |
IWFCGIPLIDATGN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)NC1=CC(=C(C(=C1)Br)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14406497.png)
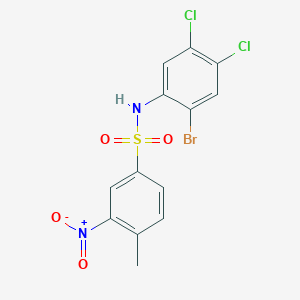
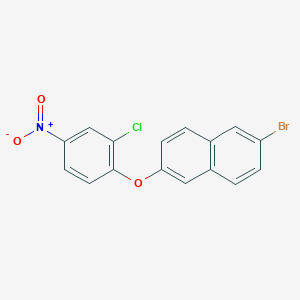
![N-[2-(Ethylamino)-5-nitrophenyl]propanamide](/img/structure/B14406511.png)
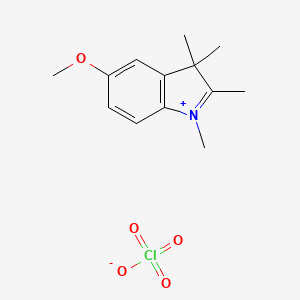
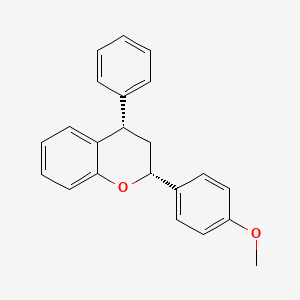

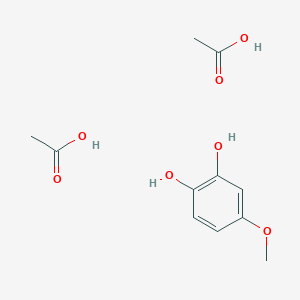

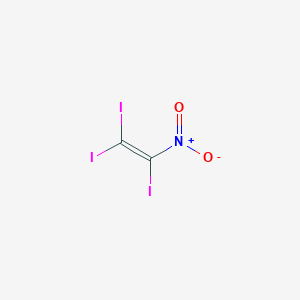
![5-(2-Ethoxy-2-oxoethyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14406571.png)
![2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine](/img/structure/B14406576.png)
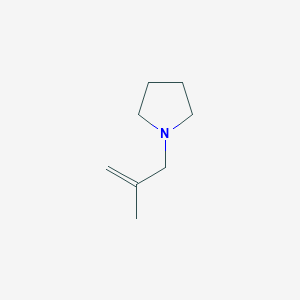
![1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14406589.png)
